SGC agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SGC agonist 1 is a potent agonist of soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanylate triphosphate to cyclic guanosine monophosphate. This compound has shown significant potential in the research of cardiovascular diseases due to its ability to improve solubility and high cell permeability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SGC agonist 1 involves multiple steps, including the formation of amino-substituted annulated pyrimidines. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
化学反応の分析
Types of Reactions: SGC agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are often tested for their efficacy in various biological assays .
科学的研究の応用
SGC agonist 1 has a wide range of scientific research applications:
作用機序
SGC agonist 1 exerts its effects by directly stimulating soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate production. This, in turn, activates multiple signaling pathways involved in vasodilation, neurotransmission, and immune response . The compound binds to the heme-containing enzyme, enhancing its activity independently of nitric oxide but also sensitizing it to low levels of nitric oxide .
類似化合物との比較
Riociguat: Another soluble guanylate cyclase stimulator used for treating pulmonary hypertension.
Vericiguat: Recently approved for heart failure, it enhances soluble guanylate cyclase activity independently of nitric oxide.
Uniqueness: SGC agonist 1 is unique due to its high solubility and cell permeability, making it a valuable tool in both research and therapeutic applications. Its ability to stimulate soluble guanylate cyclase independently of nitric oxide while also enhancing sensitivity to nitric oxide sets it apart from other similar compounds .
特性
分子式 |
C22H19F2N7O |
---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
4-amino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]-6-methylpyrazolo[3,4-b]pyridin-3-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C22H19F2N7O/c1-10-14(24)8-12-16(19-27-17(25)15-18(28-19)29-21(32)22(15,2)3)30-31(20(12)26-10)9-11-6-4-5-7-13(11)23/h4-8H,9H2,1-3H3,(H3,25,27,28,29,32) |
InChIキー |
QGMYCEGLHMRVMT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C(=NN(C2=N1)CC3=CC=CC=C3F)C4=NC(=C5C(=N4)NC(=O)C5(C)C)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。